molecular formula C10H8BrN3O2S B3724171 2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Cat. No.: B3724171
M. Wt: 314.16 g/mol
InChI Key: UZIOJWBFMYZOQM-UUILKARUSA-N
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Description

2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, also known as BTZH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are essential for the survival and growth of cancer cells, microorganisms, and pests. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, disrupt the cell membrane of microorganisms, and interfere with the nervous system of pests.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on living organisms. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and increase the production of reactive oxygen species. In microorganisms, this compound has been shown to disrupt the cell membrane, inhibit DNA replication, and reduce the production of essential proteins. In pests, this compound has been shown to interfere with the nervous system, leading to paralysis and death.

Advantages and Limitations for Lab Experiments

2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several advantages for lab experiments, including its ease of synthesis, low cost, and high stability. However, it also has some limitations, such as its low solubility in water and its potential toxicity to living organisms.

Future Directions

There are several future directions for the research on 2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One direction is to further investigate its potential applications in medicine, agriculture, and material science. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, there is a need to optimize the synthesis method of this compound to improve its yield and purity. Finally, there is a need to evaluate the safety and toxicity of this compound in living organisms to ensure its potential use in various fields.
In conclusion, this compound, or this compound, is a chemical compound that has shown promising potential in various fields. Its synthesis method is simple, and it has been found to exhibit anticancer, antimicrobial, and herbicidal activities. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anticancer, antimicrobial, and antiparasitic activities. In agriculture, this compound has been shown to have herbicidal and insecticidal properties. In material science, this compound has been used as a building block for the synthesis of various organic compounds.

Properties

IUPAC Name

(2Z)-2-[(E)-(2-bromo-5-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2S/c11-8-2-1-7(15)3-6(8)4-12-14-10-13-9(16)5-17-10/h1-4,15H,5H2,(H,13,14,16)/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIOJWBFMYZOQM-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NN=CC2=C(C=CC(=C2)O)Br)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=N/N=C/C2=C(C=CC(=C2)O)Br)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
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2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
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2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
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2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
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2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
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2-bromo-5-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

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